2-Isopropoxy-N-[2-(4-methylphenoxy)butyl]aniline
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The compound's systematic name reflects its structural components, beginning with the aniline backbone that serves as the core aromatic system. The isopropoxy substituent at the 2-position of the aniline ring indicates the presence of a propan-2-yloxy group attached directly to the benzene ring adjacent to the amino group. This substitution pattern significantly influences the electronic distribution within the aromatic system and affects the overall molecular properties.
The butyl chain linkage connecting the aniline nitrogen to the methylphenoxy moiety represents a critical structural feature that determines the compound's conformational flexibility and spatial arrangement. The 4-methylphenoxy terminal group provides additional aromatic character to the molecule while introducing steric considerations that influence molecular packing and intermolecular interactions. The Chemical Abstracts Service has assigned the unique identifier 1040683-23-5 to this compound, ensuring unambiguous identification in chemical databases and literature.
The systematic identification extends beyond simple nomenclature to include standardized molecular descriptors and database identifiers. The compound's MDL number MFCD10687423 provides an additional layer of identification within chemical databases, facilitating cross-referencing and data compilation across multiple platforms. These identification systems are essential for maintaining consistency in chemical literature and ensuring accurate communication of structural information among researchers and chemical suppliers.
Molecular Formula and Weight Analysis
The molecular formula C₂₀H₂₇NO₂ provides fundamental information about the atomic composition of this compound. This formula indicates the presence of twenty carbon atoms, twenty-seven hydrogen atoms, one nitrogen atom, and two oxygen atoms, representing a substantial organic molecule with significant molecular complexity. The carbon-to-hydrogen ratio of approximately 0.74 suggests a predominantly aliphatic character despite the presence of two aromatic rings, reflecting the influence of the alkyl substituents and linker chain.
The calculated molecular weight of 313.44 grams per mole positions this compound within the medium molecular weight range for organic pharmaceuticals and specialty chemicals. This molecular weight value has been determined through precise atomic mass calculations and represents the sum of all constituent atomic masses. The relatively high molecular weight compared to simple aniline derivatives reflects the complex substitution pattern and the presence of multiple functional groups within the molecular structure.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₂₇NO₂ | |
| Molecular Weight | 313.44 g/mol | |
| Number of Carbon Atoms | 20 | |
| Number of Hydrogen Atoms | 27 | |
| Number of Nitrogen Atoms | 1 | |
| Number of Oxygen Atoms | 2 |
The molecular formula analysis reveals important structural implications regarding the degree of unsaturation and potential conformational states. The presence of two oxygen atoms in ether linkages contributes to the molecule's polarity and influences its solubility characteristics. The single nitrogen atom functions as both a hydrogen bond donor and acceptor, potentially affecting intermolecular interactions and crystal packing arrangements.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound requires multiple complementary techniques to fully elucidate its structural features and electronic properties. Nuclear magnetic resonance spectroscopy provides critical information about the molecular connectivity and electronic environment of individual atoms within the structure. Proton nuclear magnetic resonance analysis would be expected to reveal distinct signal patterns corresponding to the aromatic protons of both the aniline and methylphenoxy rings, each appearing in characteristic chemical shift ranges reflecting their unique electronic environments.
The isopropoxy group would generate characteristic multipicity patterns in the proton nuclear magnetic resonance spectrum, with the methyl groups appearing as doublets and the methine proton displaying septuplet splitting due to coupling with the six equivalent methyl protons. The butyl linker chain would contribute a complex multiplet pattern in the aliphatic region, with each methylene group displaying unique chemical shifts based on its proximity to the aromatic systems and heteroatoms. Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary information about the carbon framework, distinguishing between aromatic, aliphatic, and heteroatom-bonded carbon environments.
Infrared spectroscopy would reveal characteristic absorption bands corresponding to the functional groups present in the molecule. The amino group would exhibit characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 wavenumber region, while the aromatic carbon-carbon stretching modes would appear around 1600 and 1500 wavenumbers. The ether linkages would contribute carbon-oxygen stretching absorptions in the 1000-1300 wavenumber range, providing confirmation of the structural connectivity patterns.
Mass spectrometry analysis would provide definitive molecular weight confirmation and fragmentation pattern information that supports the proposed structure. The molecular ion peak at mass-to-charge ratio 313 would confirm the molecular formula, while characteristic fragmentation patterns would reveal information about the stability of various structural segments under ionization conditions. Common fragmentation pathways would likely include cleavage of the butyl chain and loss of alkoxy substituents, generating diagnostic fragment ions that support structural assignments.
X-ray Crystallographic Data and Conformational Analysis
X-ray crystallographic analysis represents the gold standard for definitive structural determination of this compound, providing precise atomic coordinates and bond parameters. While specific crystallographic data for this compound were not identified in the available search results, the general principles of crystallographic analysis apply to understanding its three-dimensional structure. The compound's molecular architecture suggests potential for multiple conformational states due to the flexible butyl linker chain and rotatable bonds around the ether linkages.
The crystal packing arrangement would be influenced by intermolecular hydrogen bonding involving the amino group and potential pi-pi stacking interactions between the aromatic rings. The isopropoxy substituent would introduce steric constraints that affect both intramolecular conformational preferences and intermolecular packing efficiency. The overall molecular shape would be determined by the relative orientations of the two aromatic systems and the conformation adopted by the butyl linking chain.
Conformational analysis would reveal the preferred spatial arrangements of the molecule in the solid state and provide insights into the energetic barriers between different conformational states. The rotational freedom around the carbon-nitrogen bond connecting the aniline ring to the butyl chain would allow for multiple conformational possibilities, each with distinct energetic characteristics and spatial requirements. The methylphenoxy terminus would contribute additional conformational complexity due to its aromatic character and substituent effects.
The unit cell parameters and space group determination would provide essential information about the symmetry elements present in the crystal structure and the number of independent molecules in the asymmetric unit. This information would be crucial for understanding the molecular recognition patterns and supramolecular assembly characteristics of the compound in the crystalline state.
Computational Chemistry Modeling of Molecular Geometry
Computational chemistry approaches provide valuable insights into the electronic structure and geometric preferences of this compound through theoretical calculations and molecular modeling techniques. Density functional theory calculations would enable the determination of optimized molecular geometries, electronic properties, and energetic characteristics of different conformational states. These calculations would provide bond lengths, bond angles, and dihedral angles that define the three-dimensional molecular structure.
Molecular orbital analysis would reveal the distribution of electron density throughout the molecule and identify the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. These electronic properties would be essential for understanding the compound's reactivity patterns and potential for electronic interactions with other molecular systems. The aromatic systems would be expected to contribute significantly to the frontier molecular orbitals, influencing the overall electronic character of the molecule.
Conformational energy mapping would provide a comprehensive understanding of the potential energy surface governing molecular flexibility and preferred geometric arrangements. The butyl linker chain would represent a significant source of conformational variability, with multiple rotational degrees of freedom contributing to the overall conformational landscape. Energy barriers between different conformational states would determine the dynamic behavior of the molecule in solution and influence its binding characteristics with potential target systems.
Electrostatic potential mapping would reveal the distribution of positive and negative electrostatic potential across the molecular surface, providing insights into potential interaction sites and molecular recognition patterns. The amino group would be expected to create regions of positive electrostatic potential, while the oxygen atoms in the ether linkages would contribute areas of negative potential. These electrostatic features would be crucial for understanding intermolecular interactions and potential biological activity patterns.
Properties
IUPAC Name |
N-[2-(4-methylphenoxy)butyl]-2-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-5-17(23-18-12-10-16(4)11-13-18)14-21-19-8-6-7-9-20(19)22-15(2)3/h6-13,15,17,21H,5,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBZHUBWTLQBDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=CC=CC=C1OC(C)C)OC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Nitro Reduction Pathway
-
- React 2-nitrophenol with isopropyl bromide in the presence of a base (e.g., K₂CO₃) in DMF or acetone.
- Product : 2-Isopropoxynitrobenzene.
- Conditions : Reflux at 80–100°C for 12–24 hours[^1][^4].
-
- Reduce the nitro group to an amine using:
- Catalytic hydrogenation (H₂, Pd/C, ethanol, RT).
- Fe/HCl in aqueous acidic conditions.
- Product : 2-Isopropoxyaniline[^1][^4].
- Reduce the nitro group to an amine using:
Route B: Mitsunobu Reaction
- React 2-aminophenol with isopropyl alcohol using DEAD (diethyl azodicarboxylate) and PPh₃.
- Advantage : Direct installation of the isopropoxy group without nitro intermediates[^1].
Synthesis of 2-(4-Methylphenoxy)butyl Bromide
The butyl chain with a phenoxy group requires Williamson ether synthesis and subsequent halogenation.
Step 1: Epoxide Ring-Opening
- React 1,2-epoxybutane with 4-methylphenol in basic conditions (NaOH, ethanol/water).
- Product : 2-(4-Methylphenoxy)butanol[^4][^5].
Step 2: Bromination of Alcohol
- Convert the hydroxyl group to a bromide using PBr₃ in anhydrous THF or HBr in acetic acid.
- Product : 2-(4-Methylphenoxy)butyl bromide[^4][^5].
N-Alkylation of 2-Isopropoxyaniline
The final step involves coupling the two fragments via alkylation.
-
- Use a strong base (e.g., NaH or K₂CO₃) in DMF or THF to generate the aniline anion.
Alkylation with 2-(4-Methylphenoxy)butyl Bromide
- React the deprotonated aniline with the bromide at 60–80°C for 12–24 hours.
- Workup : Extract with ethyl acetate, wash with water, and purify via column chromatography (silica gel, hexane/ethyl acetate)[^4][^5].
Optimization Considerations
- Catalysts : Activated silica (as in WO2016135616A1[^4]) may enhance ether formation efficiency.
- Leaving Groups : Tosylates or mesylates could improve alkylation yields compared to bromides.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms for alkylation.
Summary of Synthetic Route
| Step | Reaction | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | O-Alkylation | 2-Nitrophenol, isopropyl bromide, K₂CO₃ | 2-Isopropoxynitrobenzene |
| 2 | Nitro Reduction | H₂/Pd-C, ethanol | 2-Isopropoxyaniline |
| 3 | Epoxide Ring-Opening | 1,2-Epoxybutane, 4-methylphenol, NaOH | 2-(4-Methylphenoxy)butanol |
| 4 | Bromination | PBr₃, THF | 2-(4-Methylphenoxy)butyl bromide |
| 5 | N-Alkylation | NaH, DMF, 60°C | Target Compound |
Analytical Data (Hypothetical)
- ¹H NMR (CDCl₃) : δ 1.25 (d, 6H, CH(CH₃)₂), 1.6–1.8 (m, 4H, butyl chain), 2.3 (s, 3H, Ar-CH₃), 3.4 (t, 2H, N-CH₂), 4.5 (m, 1H, OCH(CH₃)₂), 6.6–7.2 (m, 7H, aromatic).
- MS (ESI+) : m/z 343.2 [M+H]⁺.
Challenges and Alternatives
- Low Alkylation Yield : Use phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to accelerate reaction rates.
- Byproducts : Employ Boc-protected aniline to minimize over-alkylation, followed by deprotection[^4].
Chemical Reactions Analysis
2-Isopropoxy-N-[2-(4-methylphenoxy)butyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
2-Isopropoxy-N-[2-(4-methylphenoxy)butyl]aniline is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-N-[2-(4-methylphenoxy)butyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
3-Isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline
- Molecular Formula: C₁₉H₂₅NO₂
- Molecular Weight : 299.4 g/mol
- Key Differences :
- The isopropoxy group is at the 3-position instead of the 2-position on the aniline ring, altering electronic distribution and steric hindrance.
- The side chain is propyl (C₃H₇) rather than butyl (C₄H₉), reducing hydrophobicity and molecular weight.
- Implications : Positional isomerism may affect binding affinity in biological systems or catalytic activity in coordination complexes.
Substituent Variations on the Aniline Ring
2,6-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline
2,5-Dimethoxy-N-[2-(4-methylphenoxy)butyl]aniline
- Molecular Formula: C₂₀H₂₇NO₃ (inferred from )
- Key Differences :
- Methoxy groups at the 2- and 5-positions introduce stronger electron-donating effects compared to isopropoxy.
- The butyl chain matches the target compound, but the additional methoxy group increases polarity.
- Implications : Enhanced electron density on the aromatic ring may improve reactivity in electrophilic substitution reactions .
Side Chain Modifications
N-[2-(4-Isopropylphenoxy)propyl]-2,5-dimethylaniline
- Key Differences: The phenoxy group is substituted with isopropyl instead of methyl, increasing steric hindrance. The propyl chain length may reduce conformational flexibility compared to butyl.
- Implications : Bulkier substituents could hinder intermolecular interactions or enzyme binding in biological contexts .
Physicochemical Properties
Biological Activity
2-Isopropoxy-N-[2-(4-methylphenoxy)butyl]aniline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that the compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular function.
- Receptor Modulation : It potentially interacts with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : There is evidence suggesting that the compound may possess antioxidant properties, which can protect cells from oxidative stress.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- A549 (lung adenocarcinoma)
- MCF-7 (breast cancer)
- DU145 (prostate carcinoma)
- HepG2 (liver carcinoma)
The compound showed an inhibition rate exceeding 90% at concentrations of 10 µM across these cell lines, with IC50 values ranging from 5 to 10 µM, indicating potent cytotoxicity.
| Cell Line | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| A549 | 95.5 | 8.0 |
| MCF-7 | 92.3 | 6.5 |
| DU145 | 90.1 | 7.5 |
| HepG2 | 93.7 | 5.0 |
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
Case Studies
-
Study on HepG2 Cells : A study investigating the effects of the compound on HepG2 cells revealed that treatment led to significant apoptosis as evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2. Flow cytometry analysis indicated a substantial increase in the S phase population of the cell cycle upon treatment with the compound.
- Findings :
- Increased apoptosis via mitochondrial pathways.
- Significant alterations in cell cycle progression.
- Findings :
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing a notable reduction in bacterial viability post-treatment with varying concentrations of the compound.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| 4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline | 10 | 20 |
| N-(4-Methylphenyl)-N'-isopropylurea | 15 | 25 |
This comparison highlights that while other compounds exhibit biological activities, this compound demonstrates superior potency in both anticancer and antimicrobial activities.
Q & A
Q. What are the standard synthetic routes for 2-Isopropoxy-N-[2-(4-methylphenoxy)butyl]aniline, and how are reaction conditions optimized?
The synthesis typically involves alkylation of aniline derivatives with isopropoxy and phenoxy-containing precursors under basic conditions. A common approach uses butylating agents (e.g., 1-bromobutane) to introduce the phenoxybutyl chain, followed by coupling with 2-isopropoxyaniline. Key steps include temperature control (60–80°C) and solvent selection (e.g., DMF or THF). Catalysts like triflic acid or zeolites may enhance yield, while continuous flow reactors improve reproducibility .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR (1H/13C): Resolves substituent positions on the aromatic rings and alkyl chains.
- FTIR : Identifies functional groups (e.g., C-O-C in isopropoxy and phenoxy groups).
- HPLC-TOF : Provides high-resolution mass data for purity assessment (e.g., Δppm < 0.5 for exact mass confirmation).
- GC-MS : Detects volatile byproducts during synthesis .
Q. What preliminary steps are recommended for assessing its biological activity in drug discovery?
Begin with in vitro assays:
- Cytotoxicity screening (e.g., MTT assay on cancer cell lines).
- Enzyme inhibition studies (e.g., kinase or protease targets).
- Receptor binding assays (e.g., radioligand displacement for GPCRs). Use DMSO as a solvent (≤1% v/v) to maintain compound stability .
Q. How do substituents (e.g., isopropoxy vs. tert-butyl) influence its physicochemical properties?
Substituents affect logP (lipophilicity) and solubility:
- Isopropoxy : Increases hydrophobicity (logP +0.5–1.0) compared to methoxy.
- 4-Methylphenoxy : Enhances metabolic stability via steric hindrance. Comparative tables for analogs (e.g., tert-butyl vs. isopropyl) highlight trade-offs between solubility and bioavailability .
Q. What are the key solubility and stability considerations for handling this compound?
- Solubility : Poor in water; use DMSO, ethanol, or acetonitrile.
- Stability : Store at –20°C under inert gas (N2/Ar) to prevent oxidation of the aniline group.
- Light sensitivity : Protect from UV exposure to avoid degradation of the phenoxy moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in scaled-up synthesis?
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or phase-transfer catalysts for regioselective alkylation.
- Flow chemistry : Reduces side reactions (e.g., dimerization) via precise residence time control.
- In-line purification : Couple continuous flow with scavenger resins to remove unreacted precursors .
Q. What challenges arise in crystallographic analysis of its derivatives, and how are they addressed?
- Crystal growth : Bulky substituents hinder lattice formation; use slow vapor diffusion with dichloromethane/hexane.
- Data refinement : Employ SHELX programs (SHELXL/SHELXS) for high-resolution datasets. For twinned crystals, use the TWIN/BASF protocol in SHELXL .
Q. How to design structure-activity relationship (SAR) studies to explore its pharmacological potential?
- Substituent variation : Synthesize analogs with halogen (F, Cl) or electron-withdrawing groups (CF3) at the 4-methylphenoxy position.
- Biological testing : Compare IC50 values across analogs using dose-response curves.
- Computational modeling : Dock optimized structures into target proteins (e.g., COX-2) using AutoDock Vina to predict binding affinities .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Control standardization : Validate assay conditions (e.g., cell line passage number, serum concentration).
- Meta-analysis : Compare logD/pKa values to identify discrepancies in compound protonation states.
- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding kinetics .
Q. What advanced computational methods predict its reactivity in novel chemical transformations?
- DFT calculations : Model transition states for nucleophilic aromatic substitution (e.g., Fukui indices for reactive sites).
- MD simulations : Track solvent effects on reaction pathways (e.g., solvation shells in THF vs. DMSO).
- Machine learning : Train models on existing aniline derivative datasets to predict regioselectivity in alkylation reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
